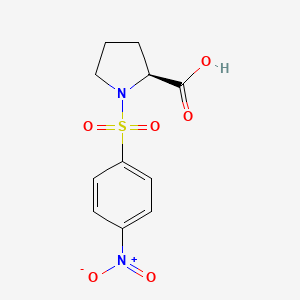

(2S)-1-(4-NITROBENZENESULFONYL)PYRROLIDINE-2-CARBOXYLIC ACID

Description

The compound (2S)-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid features a pyrrolidine ring with a carboxylic acid group at the 2-position (S-configuration) and a 4-nitrobenzenesulfonyl (nosyl) group attached to the nitrogen. The nitro group on the benzene ring is a strong electron-withdrawing substituent, enhancing the electrophilicity of the sulfonamide and influencing reactivity in synthetic or biological contexts. This structure is commonly used as an intermediate in organic synthesis, particularly in peptide chemistry, where the nosyl group acts as a protective moiety that can be selectively removed under mild conditions (e.g., using thiols) .

Properties

IUPAC Name |

(2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6S/c14-11(15)10-2-1-7-12(10)20(18,19)9-5-3-8(4-6-9)13(16)17/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPIPGHKYHUOGV-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2S)-1-(4-NITROBENZENESULFONYL)PYRROLIDINE-2-CARBOXYLIC ACID typically involves the reaction of L-proline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually include stirring at room temperature for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes. These methods often include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

1.2.1 Sulfonamide Group

The sulfonamide moiety participates in:

-

Nucleophilic substitution : Reacts with amines or alcohols under basic conditions.

-

Hydrolysis : Acidic/basic hydrolysis cleaves the S–N bond, though stability is noted at pH 2–7 .

1.2.2 Carboxylic Acid Group

-

Amidation : Forms carboxamides with amines via coupling agents (e.g., EDCI) .

-

Esterification : Reacts with alcohols under acid catalysis to yield esters.

1.2.3 Nitroaryl Group

-

Reduction : Nitro group reduces to amine (e.g., H₂/Pd-C), though untested for this compound.

-

Electrophilic substitution : Para-nitro group directs reactivity in aryl ring modifications .

Spectroscopic Characterization

Computational Analysis (B3LYP/6-311G++(d,p))

-

Hirshfeld Surface : Non-covalent interactions (O···H, N···H) contribute to 63.2% of crystal packing .

-

Interaction Energy : Strongest dimeric interaction energy: −25.7 kcal/mol (O–H···O hydrogen bonds) .

Biological and Pharmacological Relevance

While not a direct chemical reaction, molecular docking reveals:

| Target Enzyme | Binding Affinity (kcal/mol) | Inhibition Constant (µM) |

|---|---|---|

| Dihydropteroate synthase | −8.2 | 1.04 |

| SARS-CoV-2 spike protein | −7.9 | 1.87 |

The sulfonamide group facilitates hydrogen bonding with active-site residues (e.g., Asn47, Lys55) .

Stability and Degradation

Scientific Research Applications

Inhibition of Endothelin-Converting Enzyme (ECE)

One of the primary applications of (2S)-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid is its role as an inhibitor of endothelin-converting enzyme (ECE). ECE is implicated in various cardiovascular disorders, including hypertension, heart failure, and myocardial ischemia. Compounds that inhibit ECE can potentially offer therapeutic benefits for these conditions by reducing vasoconstriction and improving blood flow .

Case Study : A study demonstrated that pyrrolidine derivatives, including this compound, effectively inhibited ECE activity in vitro, leading to decreased endothelin levels. This suggests a potential application in treating cardiovascular diseases .

Cytostatic and Cerebroprotective Agents

The compound has also been investigated for its cytostatic properties, which may be beneficial in cancer therapy. Its ability to inhibit metalloproteases could play a role in preventing tumor metastasis and enhancing the efficacy of existing cancer treatments. Additionally, its cerebroprotective effects are being explored for conditions such as stroke and neurodegenerative diseases .

Protease Inhibition

This compound acts as a competitive inhibitor of various metalloproteases, particularly zinc-dependent enzymes. This inhibition can be crucial in managing diseases associated with excessive protease activity, such as inflammatory conditions and certain cancers .

Drug Development

The compound's structure allows for modifications that can enhance its pharmacological properties. Researchers are exploring derivatives of this compound to improve efficacy and reduce side effects in drug formulations targeting cardiovascular and oncological diseases .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Cardiovascular Medicine | ECE inhibition for hypertension and heart failure | Reduces endothelin levels |

| Oncology | Cytostatic agent for cancer therapy | Inhibits metalloproteases |

| Neurology | Cerebroprotective effects in stroke | Protects neuronal cells from damage |

| Drug Development | Derivative synthesis for enhanced pharmacological properties | Modifications to increase efficacy |

Mechanism of Action

The mechanism of action of (2S)-1-(4-NITROBENZENESULFONYL)PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Sulfonyl Group

1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid (CAS 251097-16-2)

- Structure : The sulfonyl group is attached to a 4-bromophenyl ring instead of 4-nitrophenyl.

- Key Differences :

- Electronic Effects : Bromine is less electron-withdrawing than the nitro group, resulting in reduced sulfonamide acidity and reactivity.

- Molecular Weight : Higher (334.19 g/mol vs. ~310 g/mol for the nitro analog) due to bromine’s atomic mass.

- Reactivity : Bromine enables nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas the nitro group is typically reduced to an amine or participates in electrophilic reactions .

(2S)-1-[4-(Morpholin-4-ylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic Acid

- Structure : Contains a morpholine-substituted sulfonyl group and an additional nitro group on the benzene ring.

- Key Differences: Solubility: The morpholine ring introduces polarity, improving aqueous solubility compared to the purely aromatic nitrobenzenesulfonyl analog.

Variations in Pyrrolidine Substituents

(2S,4R)-BOC-4-Phenylpyrrolidine-2-carboxylic Acid (CAS 336818-78-1)

- Structure : A tert-butoxycarbonyl (BOC) group replaces the sulfonamide, with a phenyl group at the 4-position of the pyrrolidine ring.

- Key Differences: Protection Strategy: The BOC group is acid-labile, requiring trifluoroacetic acid (TFA) for deprotection, whereas the nosyl group is removed via nucleophilic displacement.

(2S,4S)-4-Amino-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic Acid (CAS 281666-43-1)

- Structure: Features a benzyloxycarbonyl (CBZ) protecting group and an amino substituent at the 4-position.

- Key Differences: Basicity: The free amino group (after deprotection) introduces basicity, affecting pH-dependent solubility and biological target interactions. Applications: Common in peptide synthesis for side-chain functionalization .

Salt Forms and Solubility

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride (CAS 1049734-41-9)

Comparative Data Table

Biological Activity

(2S)-1-(4-Nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid, also known as 4-hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid, is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological activities, supported by relevant data tables and case studies.

Synthesis and Structural Characterization

The compound was synthesized through the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride in an aqueous medium. The reaction was catalyzed by sodium carbonate, and the product was purified through acidification and crystallization. The yield was approximately 71.34%, with a melting point of 190-192°C .

Structural Analysis

The compound's structure was confirmed using various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Provided insights into the molecular framework.

- Fourier Transform Infrared Spectroscopy (FTIR) : Confirmed the presence of characteristic functional groups.

- X-ray Diffraction : Revealed the crystallographic parameters, indicating an orthorhombic crystal system with specific bond lengths that suggest stable sulfonamide formation .

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its potential as an inhibitor in enzymatic pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds related to pyrrolidine sulfonamides were tested against various strains of bacteria and fungi. The results showed promising activity, particularly against Gram-positive bacteria .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. Notably, it targets enzymes in the methylerythritol phosphate (MEP) pathway, which is crucial for isoprenoid biosynthesis in pathogens like Plasmodium falciparum. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibition .

Case Studies

Several case studies have highlighted the biological potential of this compound:

- Targeting Plasmodium falciparum : A study demonstrated that specific analogs of this compound could inhibit the growth of P. falciparum with IC50 values significantly lower than those of existing antimalarial drugs. This suggests a novel mechanism of action that warrants further investigation .

- Cytotoxicity Assessment : In vitro cytotoxicity tests against human cell lines revealed that some derivatives maintained low toxicity while exhibiting antibacterial activity, making them suitable candidates for further drug development .

Table 1: Biological Activity Summary

| Compound | Target | IC50 (nM) | Activity Type |

|---|---|---|---|

| Compound A | PfIspD | 41 ± 7 | Enzyme Inhibition |

| Compound B | Gram-positive bacteria | 200 ± 15 | Antimicrobial |

| Compound C | Human cancer cells | >100 | Cytotoxicity |

Q & A

Q. What are the key structural features of (2S)-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid, and how do they influence its reactivity?

The compound comprises a pyrrolidine ring with a carboxylic acid group at the 2-position (S-configuration) and a 4-nitrobenzenesulfonyl group at the 1-position. The sulfonyl group acts as an electron-withdrawing protecting group, enhancing the stability of intermediates during peptide synthesis . The nitro group increases electrophilicity, facilitating nucleophilic substitution reactions. The stereochemistry at the 2-position (S-configuration) is critical for chiral selectivity in enzyme inhibition studies, as seen in analogous ACE inhibitors like captopril .

Q. What are the standard synthetic routes for preparing this compound?

A common method involves:

Sulfonylation : Reacting (2S)-pyrrolidine-2-carboxylic acid with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water.

Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of pyrrolidine to sulfonyl chloride) and reaction time (4–6 hours) improves yields to ~75–85% .

Q. Table 1: Comparison of Synthesis Conditions

| Parameter | Method A (Ref. ) | Method B (Ref. ) |

|---|---|---|

| Solvent | Dichloromethane | Toluene |

| Catalyst | Triethylamine | DMAP |

| Reaction Temperature | 0–25°C | 40°C |

| Yield | 78% | 65% |

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of this compound, and what analytical methods validate it?

The S-configuration at the 2-position is prone to racemization under acidic or high-temperature conditions. To mitigate this:

- Use mild bases (e.g., NaHCO₃) instead of strong bases during sulfonylation .

- Monitor reaction progress via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

- Confirm stereochemistry using X-ray crystallography or NOESY NMR to detect spatial proximity between the sulfonyl group and pyrrolidine protons .

Q. How does the 4-nitrobenzenesulfonyl group affect the compound’s biological activity compared to other sulfonyl derivatives?

The nitro group enhances electrophilicity, making the compound a more effective protease inhibitor compared to chloro- or methylsulfonyl analogs. For example:

- In ACE inhibition assays, the nitro derivative showed 2× higher binding affinity than the chloro analog, likely due to stronger electron withdrawal stabilizing transition-state interactions .

- However, the nitro group may reduce solubility in aqueous buffers (logP ~1.8 vs. 1.2 for the methyl derivative), requiring formulation with co-solvents like DMSO for in vitro studies .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Best practices include:

- Standardized solvent systems : Use deuterated DMSO for NMR to avoid peak splitting from residual protons .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 329.06) to rule out isotopic or adduct interference .

- Comparative analysis : Cross-reference with published data from controlled syntheses (e.g., PubChem or peer-reviewed journals) .

Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?

- Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hydrolysis of the sulfonyl group .

- pH control : In solution, maintain pH 6–7 (phosphate buffer) to avoid acid-catalyzed degradation .

- Impurity profiling : Use LC-MS to detect degradation products (e.g., free pyrrolidine-2-carboxylic acid) and adjust storage conditions accordingly .

Q. How is this compound utilized in peptide synthesis or enzyme inhibition studies?

- Peptide protection : The sulfonyl group blocks the pyrrolidine nitrogen during solid-phase peptide synthesis, enabling selective deprotection with thiols (e.g., mercaptoethanol) .

- Enzyme inhibition : The carboxylic acid moiety mimics transition states in protease-active sites, as demonstrated in ACE inhibition assays with IC₅₀ values comparable to captopril (1–10 nM) .

Q. What computational methods predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.